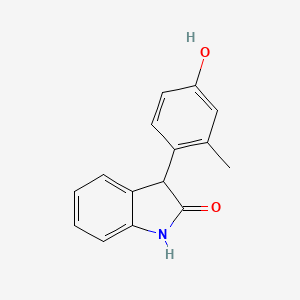![molecular formula C16H35NO B14381718 3-[Decyl(propyl)amino]propan-1-OL CAS No. 88090-24-8](/img/structure/B14381718.png)
3-[Decyl(propyl)amino]propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Decyl(propyl)amino]propan-1-OL is a member of the class of propanolamines. It is characterized by the presence of a hydroxy substituent at the first carbon and an amino substituent at the third carbon of the propane chain. This compound is both a primary amine and a primary alcohol, making it versatile in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Decyl(propyl)amino]propan-1-OL can be achieved through several methods. One common approach involves the reaction of propene with HBr and peroxide, followed by aqueous KOH. Another method is hydroboration oxidation with B2H6 and H2O2 . Industrial production methods often utilize Grignard reagents, where aldehydes or ketones react with organomagnesium halides to form alcohols .
Analyse Chemischer Reaktionen
Types of Reactions
3-[Decyl(propyl)amino]propan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced forms.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alkanes .
Wissenschaftliche Forschungsanwendungen
3-[Decyl(propyl)amino]propan-1-OL has diverse applications in scientific research:
Chemistry: It is used as a molecular linker in the synthesis of polyurethanes and dendrimers.
Biology: The compound serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[Decyl(propyl)amino]propan-1-OL involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and participate in various biochemical pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropan-1-ol: A simpler analog with similar functional groups but lacking the decyl and propyl substituents.
1-Propanol, 3-amino-: Another analog with similar properties but different substituents.
Uniqueness
3-[Decyl(propyl)amino]propan-1-OL is unique due to its specific substituents, which confer distinct physical and chemical properties. The presence of the decyl and propyl groups enhances its hydrophobicity and alters its reactivity compared to simpler analogs .
Eigenschaften
CAS-Nummer |
88090-24-8 |
|---|---|
Molekularformel |
C16H35NO |
Molekulargewicht |
257.45 g/mol |
IUPAC-Name |
3-[decyl(propyl)amino]propan-1-ol |
InChI |
InChI=1S/C16H35NO/c1-3-5-6-7-8-9-10-11-14-17(13-4-2)15-12-16-18/h18H,3-16H2,1-2H3 |
InChI-Schlüssel |
JRNNJEOXDKJBDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN(CCC)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


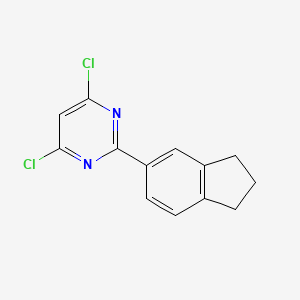
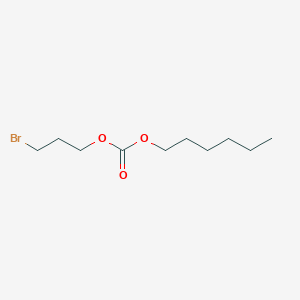
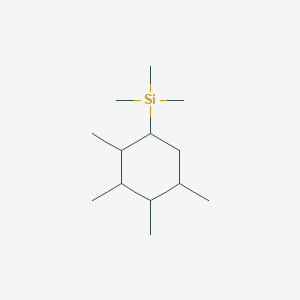
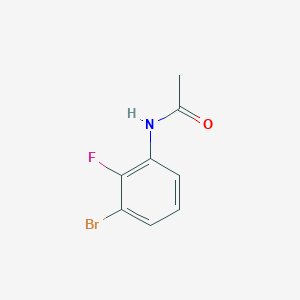
![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
![1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14381657.png)

![[Bromo(chloro)methylidene]iron(1+)](/img/structure/B14381663.png)
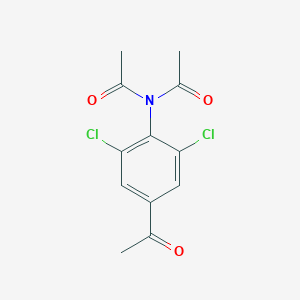
![2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14381680.png)
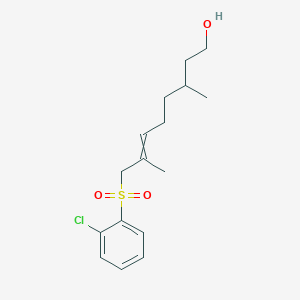

![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
